molecular formula C20H21BrN2O2 B298998 N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B298998
M. Wt: 401.3 g/mol
InChI Key: ZXYJUZAFHAVISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its unique chemical structure and properties make it an attractive candidate for drug development and research.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its unique chemical structure and properties, which make it an attractive candidate for drug development and research. Its synthesis method has also been optimized to improve yield and purity, making it a viable option for large-scale production. However, one of the limitations of N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research and development of N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further study its mechanism of action to better understand how it works and how it can be optimized for therapeutic use. Another direction is to explore its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, future research could focus on improving its solubility in water to make it more accessible for lab experiments. Overall, N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has significant potential for drug development and research, and further studies are needed to fully explore its properties and applications.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that requires intermediate compounds. The first step involves the synthesis of 4-bromobenzaldehyde, which is then reacted with 4-isopropylbenzylamine to form the intermediate compound. The intermediate compound is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The synthesis method has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure and properties make it an attractive candidate for drug development and research.

properties

Product Name

N-(4-bromophenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)14-3-9-18(10-4-14)23-12-15(11-19(23)24)20(25)22-17-7-5-16(21)6-8-17/h3-10,13,15H,11-12H2,1-2H3,(H,22,25)

InChI Key

ZXYJUZAFHAVISM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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